molecular formula C27H26N6O2S B2425208 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-mesitylacetamide CAS No. 902881-85-0

2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-mesitylacetamide

Cat. No. B2425208
CAS RN: 902881-85-0
M. Wt: 498.61
InChI Key: NZKUTEULIBTDNY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole ring, a pteridine ring, and a mesityl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pteridines are bicyclic compounds that consist of a pyrimidine ring fused to a pyrazine ring . Mesityl refers to the 1,3,5-trimethylbenzene group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and pteridine rings are likely to contribute to the rigidity of the molecule, while the mesityl group could add bulkiness .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and pteridine rings, as well as the mesityl group. The indole ring is electron-rich and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Antiallergic Potential

The compound shows promise in the field of antiallergic agents. A study demonstrated the synthesis of related N-(pyridin-4-yl)-(indol-3-yl)alkylamides, highlighting their potential as novel antiallergic compounds. One such compound was significantly more potent than the reference antiallergic drug in various assays, including histamine release, IL-4 and IL-5 production tests, and in vivo antiallergic activity evaluations (Menciu et al., 1999).

Antimicrobial Activity

Several studies have synthesized compounds with similar structural features, exhibiting antimicrobial properties. For example, a study synthesized a series of 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide and found these compounds to exhibit antimicrobial activity by the agar disc diffusion method (Muralikrishna et al., 2014).

Anticancer Activity

Compounds with a similar structure have been evaluated for their potential anticancer activity. A study synthesized N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds and assessed their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells, showing moderate cytotoxic effects (Nguyen et al., 2019).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds with similar structural characteristics, further expanding the knowledge in this area. For instance, the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide and their antimicrobial activity screening was reported, contributing to the understanding of such compounds (Prasad, 2017).

Other Biological Evaluations

A range of studies have synthesized and evaluated similar compounds for various biological activities. This includes antimicrobial, analgesic, and anti-inflammatory activities, enhancing our understanding of the potential applications of these compounds (Anekal & Biradar, 2017).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of an indole ring, which is found in many biologically active compounds, it could potentially be explored for pharmaceutical applications .

properties

IUPAC Name

2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-16-12-17(2)23(18(3)13-16)31-22(34)15-36-27-32-25-24(28-9-10-29-25)26(35)33(27)11-8-19-14-30-21-7-5-4-6-20(19)21/h4-7,9-10,12-14,30H,8,11,15H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKUTEULIBTDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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